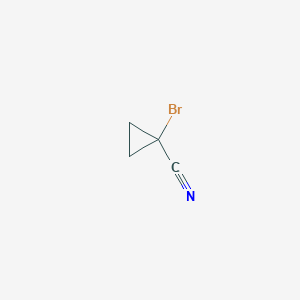

1-Bromocyclopropane-1-carbonitrile

Description

Significance of Cyclopropane (B1198618) Ring Systems in Organic Chemistry

The cyclopropane ring, a three-membered carbocycle, holds a unique and significant position in the field of organic chemistry. Its distinct structural and electronic properties have made it a subject of extensive research and a valuable component in the synthesis of complex molecules.

Cyclopropane is characterized by significant ring strain, a consequence of the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). quora.com This angle strain, along with torsional strain from eclipsing hydrogen atoms, results in a high strain energy of approximately 27.5 kcal/mol. acs.orgresearchgate.net This inherent strain makes the cyclopropane ring susceptible to ring-opening reactions, a property that is harnessed in various synthetic transformations. quora.com

The electronic structure of cyclopropane is also noteworthy. The C-C bonds are described as "bent" or "banana" bonds, with the electron density located outside the internuclear axis. This arrangement imparts some π-character to the bonds, influencing the molecule's reactivity and allowing it to interact with other systems in ways similar to alkenes. libretexts.org The unique electronic nature of the cyclopropane ring can significantly alter the electronic and biological properties of molecules into which it is incorporated. ingentaconnect.com

The cyclopropane motif is found in a wide array of natural products, often being essential for their biological activities. nih.govsioc-journal.cn These compounds are produced by various organisms, including plants, bacteria, and marine life. ingentaconnect.comresearchgate.net Notable examples include the insecticidal pyrethrins, the antibiotic FR-900848, and coronamic acid, a component of the phytotoxin coronatine. ingentaconnect.comnih.gov The presence of the cyclopropane ring in these molecules can confer specific conformations and electronic properties that are crucial for their interaction with biological targets. nih.govnih.gov The unique structural and chemical properties of cyclopropane-containing compounds have sparked significant interest in the fields of pharmaceutical chemistry and chemical biology. nih.gov

The inherent reactivity of the cyclopropane ring, coupled with its rigid three-dimensional structure, makes it a valuable building block in organic synthesis. thieme-connect.com Cyclopropane derivatives serve as versatile intermediates for the construction of more complex molecular architectures. thieme-connect.comresearchgate.net Ring-opening reactions of cyclopropanes can lead to the formation of various acyclic and heterocyclic systems. Furthermore, the cyclopropane unit can be used to introduce conformational constraints into a molecule, which is a valuable strategy in drug design. nih.gov The development of methods for the stereoselective synthesis of substituted cyclopropanes continues to be an active area of research, enabling access to a diverse range of chiral building blocks for the synthesis of enantiomerically pure compounds. nih.gov

Overview of Halogenated Nitriles in Synthetic Methodology

Halogenated nitriles are organic compounds containing both a halogen atom and a nitrile (-C≡N) group. These functionalities are both synthetically versatile, making halogenated nitriles important intermediates in organic synthesis. The nitrile group is a valuable functional group in drug design and can modulate a compound's physicochemical and pharmacokinetic properties. researchgate.net It can participate in various chemical transformations, including hydrolysis to carboxylic acids or amides, and reduction to amines. studysmarter.co.ukchemistrysteps.com

The halogen atom provides a reactive site for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide range of substituents. highfine.com The presence of both a halogen and a nitrile group on the same molecule allows for sequential and selective reactions, providing a powerful tool for the construction of complex molecules. The synthesis of nitriles can be achieved through various methods, including the nucleophilic substitution of alkyl halides with cyanide salts (Kolbe nitrile synthesis) and the dehydration of amides. studysmarter.co.ukchemistrysteps.comchemguide.co.uk The cyanation of aryl halides is also a common method for preparing aromatic nitriles. researchgate.net

Specific Context of 1-Bromocyclopropane-1-carbonitrile

This compound is a molecule that combines the unique features of a cyclopropane ring with the synthetic utility of a halogenated nitrile. The presence of a bromine atom and a nitrile group on the same carbon of the cyclopropane ring makes it a particularly interesting target for research. This arrangement activates the molecule for a variety of chemical transformations.

The rationale for focusing research on this specific compound stems from its potential as a versatile building block in the synthesis of novel cyclopropane-containing molecules. The bromine atom can be displaced by a variety of nucleophiles or participate in organometallic coupling reactions, while the nitrile group can be transformed into other functional groups such as carboxylic acids, amides, or amines. This dual reactivity allows for the introduction of diverse functionalities onto the cyclopropane scaffold, enabling the synthesis of a library of compounds for screening in various applications, including medicinal chemistry and materials science. The study of its reactivity and applications contributes to the broader understanding of cyclopropane chemistry and the development of new synthetic methodologies.

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H4BrN | nih.govbldpharm.com |

| Molecular Weight | 145.99 g/mol | nih.govbldpharm.com |

| CAS Number | 1350746-42-7 | sigmaaldrich.comchemsrc.com |

| Physical Form | Liquid | sigmaaldrich.com |

| IUPAC Name | This compound | nih.gov |

Current Gaps in Knowledge Regarding this compound

Despite its clear potential as a synthetic building block, there are significant gaps in the publicly available scientific literature regarding this compound. A thorough review indicates a lack of published experimental data in several key areas:

Spectroscopic Data: While chemical suppliers list the compound for sale and indicate the availability of analytical data such as NMR, HPLC, and LC-MS, these spectra are not publicly accessible in peer-reviewed literature or databases. bldpharm.com The absence of this foundational data hinders the unambiguous identification and characterization of the compound by researchers.

Experimental Reactivity Studies: There is a notable absence of dedicated studies on the chemical reactions of this compound. Its reactivity can only be inferred from related compounds, such as the Reformatsky reaction of other α-bromo esters, which suggests it may form organozinc intermediates. researchgate.net However, without specific experimental validation, its synthetic utility remains largely theoretical.

Thermodynamic and Conformational Data: No experimental data on the thermodynamic properties (e.g., enthalpy of formation, heat capacity) of the compound could be found. Furthermore, while the conformation of the parent cyclopropane ring is well-understood to be planar lumenlearning.com, detailed conformational analysis of the substituted this compound, considering the electronic and steric effects of the bromo and cyano groups, is not available.

These knowledge gaps highlight the need for further fundamental research to fully characterize the properties and unlock the potential of this intriguing molecule.

Physicochemical Properties

Basic physicochemical properties for this compound have been reported, primarily through chemical supplier catalogs and databases.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1350746-42-7 | sigmaaldrich.comnih.gov |

| Molecular Formula | C₄H₄BrN | nih.gov |

| Molecular Weight | 145.99 g/mol | nih.gov |

| IUPAC Name | This compound | sigmaaldrich.comnih.gov |

| Density | 1.8±0.1 g/cm³ (calculated) | chemsrc.com |

| Boiling Point | 190.0±23.0 °C at 760 mmHg (calculated) | chemsrc.com |

| Physical Form | Liquid | sigmaaldrich.com |

Synthesis

An efficient, multi-step synthesis for this compound has been developed starting from the inexpensive and readily available γ-butyrolactone. researchgate.net The process is outlined as follows:

Bromination and Esterification: The initial steps involve the bromination of γ-butyrolactone, followed by esterification, to produce methyl 2,4-dibromobutanoate.

Cyclization: The resulting dibromo-ester undergoes cyclization to form methyl 1-bromocyclopropanecarboxylate.

Ammoniation: The ester is then treated with aqueous ammonia (B1221849) (NH₄OH) to yield 1-bromocyclopropanecarboxamide (B1288668). researchgate.net

Dehydration: The final step is the dehydration of the amide to the target nitrile. This is achieved by treating 1-bromocyclopropanecarboxamide with phosphorus pentoxide (P₂O₅) in acetonitrile (B52724) (CH₃CN) at 80 °C, affording this compound in a reported yield of 85%. researchgate.net

This synthetic route is noted for its efficiency and use of simple reaction procedures. researchgate.net

Properties

IUPAC Name |

1-bromocyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN/c5-4(3-6)1-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLUXBWDBMMBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350746-42-7 | |

| Record name | 1-bromocyclopropane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Reactivity of 1 Bromocyclopropane 1 Carbonitrile

Fundamental Principles of Organic Reaction Mechanisms in Cyclopropanes

The unique geometry of the cyclopropane (B1198618) ring is the primary determinant of its chemical reactivity. The inherent strain and the nature of the carbon-carbon bonds within the ring system set it apart from acyclic and larger cyclic alkanes.

Ring Strain and its Influence on Reactivity

The cyclopropane ring is characterized by significant ring strain, a consequence of both angle strain and torsional strain. The internal C-C-C bond angles are compressed to 60°, a substantial deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This angle strain, coupled with the eclipsing interactions of the hydrogen atoms (torsional strain), results in a high-energy molecule eager to undergo reactions that relieve this strain. The total ring strain in cyclopropane is approximately 27 kcal/mol, which weakens the carbon-carbon bonds and makes them more susceptible to cleavage. Consequently, cyclopropanes can exhibit reactivity akin to alkenes, undergoing ring-opening reactions that are not observed in larger, less strained cycloalkanes.

Electronic Effects of Bromine and Nitrile Substituents

The presence of both a bromine atom and a nitrile group on the same carbon atom of the cyclopropane ring introduces significant electronic effects that modulate its reactivity. Bromine, being an electronegative atom, exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-Br bond, making the carbon atom electron-deficient and thus a potential electrophilic site.

The nitrile group (C≡N) is also strongly electron-withdrawing due to both the inductive effect of the nitrogen atom and the resonance effect of the triple bond. The carbon atom of the nitrile group is electrophilic and can be susceptible to nucleophilic attack. The combined electron-withdrawing nature of both the bromine and nitrile groups significantly influences the stability of any potential intermediates, such as carbocations or carbanions, that may form during a reaction.

Nucleophilic Substitution Reactions of the Bromine Moiety

The replacement of the bromine atom in 1-Bromocyclopropane-1-carbonitrile by a nucleophile is a key transformation. However, the constraints of the cyclopropyl (B3062369) system lead to mechanistic pathways that differ from those of typical alkyl halides.

SN1 and SN2 Pathways on Cyclopropyl Systems

Direct nucleophilic substitution on a cyclopropyl carbon is a challenging process. The classic SN2 reaction, which requires backside attack of the nucleophile, is severely hindered in cyclopropyl systems. The rigid, planar-like structure of the ring shields the back of the C-Br bond, making it difficult for a nucleophile to approach from the required trajectory for inversion of configuration.

The SN1 pathway, which proceeds through a carbocation intermediate, is also highly disfavored. The formation of a planar carbocation on a cyclopropyl ring would introduce an immense amount of additional angle strain, making it an extremely high-energy and unstable intermediate. Therefore, classical SN1 and SN2 reactions are generally not observed for this compound under standard conditions.

Formal Nucleophilic Substitution via Cyclopropene (B1174273) Intermediates

A more plausible pathway for the formal substitution of the bromine atom involves the formation of a highly reactive cyclopropene intermediate. This mechanism is initiated by the abstraction of a proton from a carbon adjacent to the C-Br bond by a strong base. This is followed by the elimination of the bromide ion, leading to the formation of a strained C=C double bond within the three-membered ring, creating a cyclopropene derivative.

The generated cyclopropene is a potent electrophile and readily undergoes a Michael-type addition with a nucleophile. The nucleophile attacks one of the sp²-hybridized carbons of the double bond, followed by protonation, to yield the final substituted cyclopropane product. This two-step process—elimination to form a cyclopropene followed by addition of the nucleophile—results in a formal nucleophilic substitution of the bromine atom. This pathway has been demonstrated for other brominated cyclopropanes and is a likely route for the reaction of this compound with nucleophiles in the presence of a strong base.

Transformations Involving the Nitrile Group

The nitrile group in this compound is a versatile functional group that can undergo a variety of chemical transformations, providing access to other important classes of compounds.

One of the most common reactions of nitriles is hydrolysis. Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. For instance, treatment of a nitrile-substituted cyclopropane with aqueous acid and heat can lead to the formation of the corresponding cyclopropanecarboxylic acid. This transformation proceeds via an initial hydration of the nitrile to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Another important transformation is the reduction of the nitrile group. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the nitrile to a primary amine. This reaction provides a route to 1-aminomethylcyclopropane derivatives, which are valuable building blocks in medicinal chemistry. The reduction involves the addition of hydride ions to the carbon-nitrogen triple bond.

Hydrolysis and Amide Synthesis

The hydrolysis of nitriles is a fundamental transformation in organic chemistry that typically proceeds under acidic or basic conditions to yield either a carboxylic acid or an amide as an intermediate or final product. chemistrysteps.comyoutube.com The course of the reaction is highly dependent on the reaction conditions. youtube.comresearchgate.net

Under controlled, milder basic conditions, typically using a reagent like alkaline hydrogen peroxide, the hydrolysis of a nitrile can often be stopped at the amide stage. researchgate.net For this compound, this would lead to the formation of 1-bromocyclopropane-1-carboxamide. The reaction is initiated by the nucleophilic attack of a hydroperoxide anion on the electrophilic carbon of the nitrile group.

Conversely, more vigorous hydrolysis, either with strong acid (e.g., H₂SO₄, HCl) and heat or with a strong base (e.g., NaOH) followed by an acidic workup, will typically lead to the full hydrolysis of the nitrile to a carboxylic acid. chemistrysteps.comyoutube.com In the case of this compound, this would yield 1-bromocyclopropane-1-carboxylic acid. The reaction first proceeds through the corresponding amide, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com

| Reaction | Reagents and Conditions | Major Product |

| Partial Hydrolysis | Alkaline H₂O₂, mild conditions | 1-Bromocyclopropane-1-carboxamide |

| Full Hydrolysis | H₃O⁺ (e.g., H₂SO₄/H₂O), heat or 1. NaOH, heat; 2. H₃O⁺ | 1-Bromocyclopropane-1-carboxylic acid |

This table represents the expected products based on general nitrile hydrolysis mechanisms.

Reductions to Amines

The nitrile group of this compound can be reduced to a primary amine, yielding (1-bromocyclopropyl)methanamine. This transformation is typically achieved using strong reducing agents capable of reducing the carbon-nitrogen triple bond.

Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Care must be taken due to the high reactivity of LiAlH₄, which could potentially react with the bromine atom, although the reduction of the nitrile is generally faster.

An alternative and often milder reducing agent is catalytic hydrogenation. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, platinum oxide (PtO₂), or palladium on carbon (Pd/C). The reaction is typically carried out under pressure. This method can sometimes offer better chemoselectivity, potentially leaving the carbon-bromine bond intact.

| Reducing Agent | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. LiAlH₄, THF or Et₂O; 2. H₂O/H₃O⁺ workup | (1-Bromocyclopropyl)methanamine |

| Catalytic Hydrogenation | H₂, Raney Ni or PtO₂, pressure | (1-Bromocyclopropyl)methanamine |

This table outlines common methods for nitrile reduction and their expected application to this compound.

Ring-Opening Reactions of the Cyclopropane Core

The significant ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions, a process that is often facilitated by the presence of activating groups. researchgate.net In this compound, both the bromo and cyano groups are electron-withdrawing, which polarizes the adjacent C-C bonds of the ring, making them more susceptible to cleavage.

Electrophilic Ring Opening

Cyclopropanes bearing electron-withdrawing groups can act as σ-electrophiles and undergo ring-opening reactions with nucleophiles, often catalyzed by Lewis or Brønsted acids. researchgate.netnih.gov The activation of the cyclopropane ring can occur through protonation or coordination of a Lewis acid to one of the electron-withdrawing groups, which increases the polarization of the cyclopropane C-C bonds and facilitates nucleophilic attack. nih.gov

For this compound, an electrophilic species (E⁺) could potentially interact with the nitrile nitrogen or the bromine atom, but a more likely scenario involves the polarization of the ring by the electron-withdrawing nature of the substituents, making the ring itself susceptible to attack. Single electron oxidation can also initiate the ring-opening of arylcyclopropanes, leading to a radical cation intermediate that is then trapped by a nucleophile. beilstein-journals.org This process can lead to 1,3-difunctionalized products. beilstein-journals.org While this compound lacks an aryl group for facile oxidation, strong electrophilic conditions could potentially promote a similar ring-opening pathway.

Nucleophilic Ring Opening

The presence of both a bromine atom (a good leaving group) and a nitrile group (a strong electron-withdrawing group) on the same carbon atom makes the cyclopropane ring in this compound highly activated towards nucleophilic attack. This "donor-acceptor" cyclopropane character (where the cyclopropane σ-bonds act as donors and the substituents as acceptors) facilitates ring-opening. researchgate.net

Nucleophilic attack can occur at one of the methylene (B1212753) carbons (C2 or C3) of the cyclopropane ring in an SN2-like fashion, leading to the cleavage of the distal C-C bond. researchgate.netnih.gov The reaction is driven by the relief of ring strain. For example, treatment with a soft nucleophile like a thiolate could lead to a ring-opened product. The regioselectivity of the attack would be influenced by steric and electronic factors.

Alternatively, a nucleophile could attack the quaternary carbon (C1). This could either displace the bromide anion in a substitution reaction or, more likely, initiate a ring-opening cascade. The resulting intermediate carbanion, stabilized by the nitrile group, would then be protonated upon workup.

| Nucleophile Type | Potential Reaction Pathway | Expected Product Type |

| Soft Nucleophiles (e.g., RS⁻) | Attack at a methylene carbon, cleavage of the distal C-C bond | γ-Substituted α-bromonitrile |

| Hard Nucleophiles (e.g., RLi) | Attack at the substituted carbon, potential for complex rearrangements | Varies depending on conditions |

This table summarizes potential outcomes of nucleophilic ring-opening based on general principles of cyclopropane reactivity.

Radical-Mediated Processes

The carbon-bromine bond in this compound is susceptible to homolytic cleavage upon treatment with radical initiators or under photolytic conditions to generate a cyclopropyl radical. More commonly, radical addition to the cyclopropane ring can initiate ring-opening. nih.gov The addition of a radical species to one of the ring carbons would generate a cyclopropylcarbinyl-type radical intermediate. nih.gov

This type of radical is known to undergo extremely rapid ring-opening via β-scission to form a more stable homoallylic radical. The rate of this ring-opening is so fast that it is often used as a "radical clock." In the context of this compound, a radical attacking the ring could lead to a ring-opened radical intermediate, which could then be trapped by a radical scavenger or participate in further cyclization or propagation steps. nih.gov For instance, bromine radical-mediated ring-opening of similar systems has been shown to produce homoallylic bromides. nih.gov

Rearrangement Reactions

Rearrangement reactions of this compound could be initiated under various conditions, often proceeding through cationic or radical intermediates that are also involved in the ring-opening reactions discussed above.

For instance, under conditions that favor the formation of a cyclopropyl cation (e.g., treatment with a silver salt to abstract the bromide), a complex series of rearrangements could ensue. The highly unstable cyclopropyl cation could rearrange to a more stable allylic cation.

Similarly, the cyclopropylcarbinyl radical formed during radical reactions is in equilibrium with its ring-opened homoallylic radical form. The subsequent reactions of this homoallylic radical can lead to rearranged products. Given the substitution pattern of this compound, these rearrangements could lead to the formation of various unsaturated and functionalized linear or cyclic products.

Cyclopropylcarbinyl Cation Rearrangements

The generation of a carbocation adjacent to a cyclopropane ring, known as a cyclopropylcarbinyl cation, is a classic topic in physical organic chemistry due to its propensity for rapid and often complex rearrangements. In the case of this compound, the departure of the bromide ion, potentially assisted by a Lewis acid or under solvolytic conditions, would lead to the formation of the 1-cyano-1-cyclopropylcarbinyl cation.

The stability of this cation is influenced by two opposing factors: the destabilizing electron-withdrawing effect of the nitrile group and the stabilizing effect of the adjacent cyclopropyl ring through orbital overlap. The cyclopropyl group can donate electron density to the cationic center via its "bent" sigma bonds, which have significant p-character.

This electronic interaction facilitates the characteristic rearrangements of the cyclopropylcarbinyl system. The cation can exist in equilibrium with other cationic species, including the cyclobutyl cation and the homoallyl cation, through a series of pericyclic rearrangements. The distribution of these cationic intermediates is highly dependent on the reaction conditions, including the solvent and the nature of any nucleophiles present.

The presence of the cyano group at the cationic center is expected to significantly influence the kinetics and thermodynamics of these rearrangements. While specific experimental studies on the solvolysis or Lewis acid-induced rearrangements of this compound are not extensively documented in publicly available literature, the general principles of cyclopropylcarbinyl cation chemistry provide a framework for predicting its behavior.

Table 1: Potential Rearrangement Products from the 1-Cyano-1-cyclopropylcarbinyl Cation

| Cationic Intermediate | Potential Rearrangement Product(s) after Nucleophilic Attack |

| 1-Cyano-1-cyclopropylcarbinyl Cation | 1-Substituted-1-cyanocyclopropane |

| Cyclobutyl Cation | Substituted cyclobutanone (B123998) or cyclobutanol (B46151) derivatives |

| Homoallyl Cation | Substituted open-chain alkenes with a nitrile group |

It is important to note that the actual product distribution would be determined by the relative stabilities of the transition states leading to each rearranged cation and the subsequent capture by a nucleophile.

Cycloaddition Reactions and Annulation Processes

The strained nature of the cyclopropane ring in this compound also suggests its potential utility in cycloaddition and annulation reactions, where the ring can undergo cleavage and participate in the formation of larger ring systems.

One plausible mode of reactivity involves the in-situ generation of a cyclopropyl-substituted reactive intermediate, such as a cyclopropylidene or a related species, which could then participate in cycloaddition reactions. However, the more likely pathway for this compound to be involved in such processes is through the rearrangement of the initially formed cyclopropylcarbinyl cation to a more reactive species that can then be trapped in a cycloaddition or annulation sequence.

For instance, the ring-opened homoallyl cation could, in principle, be trapped by a diene in a [4+3] cycloaddition, although such reactivity for this specific substrate has not been reported.

More commonly, cyclopropane derivatives can act as three-carbon components in formal [3+2] or [3+3] cycloaddition reactions, often under transition metal catalysis. These reactions typically involve the activation of the cyclopropane ring, leading to a zwitterionic or diradical intermediate that then combines with a two- or three-atom partner. The electron-withdrawing cyano group in this compound could influence the regioselectivity and stereoselectivity of such cycloadditions.

Table 2: Hypothetical Cycloaddition and Annulation Reactions

| Reaction Type | Potential Reactant Partner | Potential Product Class |

| [3+2] Cycloaddition | Alkene, Alkyne | Substituted cyclopentanes or cyclopentenes |

| [4+3] Cycloaddition | Diene | Substituted cycloheptenes |

| Annulation | Enolate or equivalent | Fused or spirocyclic ring systems |

Given the lack of specific literature examples for this compound in these roles, the above table represents a theoretical exploration of its potential reactivity based on the known behavior of other substituted cyclopropanes. Further experimental investigation is required to fully elucidate the scope and limitations of this compound in cycloaddition and annulation chemistry.

Applications in Complex Organic Synthesis and Medicinal Chemistry

1-Bromocyclopropane-1-carbonitrile as a Synthetic Intermediate

This compound is a valuable reagent in organic synthesis, primarily utilized for its ability to introduce the unique cyclopropane (B1198618) ring into larger, more complex structures. Its bifunctional nature, possessing both a bromine atom and a nitrile group on the same cyclopropyl (B3062369) carbon, allows for a variety of chemical transformations.

Building Block for Diverse Molecular Scaffolds

The chemical reactivity of this compound makes it an important intermediate for the construction of diverse molecular frameworks. unl.pt The presence of the bromine atom allows for substitution reactions, while the nitrile group can be hydrolyzed, reduced, or otherwise modified to introduce a range of functionalities. This versatility enables synthetic chemists to build complex, three-dimensional molecules that are of interest in materials science and drug discovery. sigmaaldrich.comfigshare.com The rigid nature of the cyclopropane ring can also be used to create well-defined three-dimensional structures, which is advantageous in the design of novel molecular scaffolds. sigmaaldrich.com

One key application of this building block is in the synthesis of spirocyclic compounds, where one ring is fused to another at a single carbon atom. sigmaaldrich.comnih.gov These structures are of growing interest in medicinal chemistry due to their unique conformational properties. sigmaaldrich.com The defined exit vectors of these building blocks allow for the exploration of new areas of chemical space. sigmaaldrich.com

Precursor for Bioactive Compounds

Perhaps the most significant application of this compound lies in its role as a precursor for the synthesis of biologically active molecules. nih.gov The cyclopropane ring is a feature in numerous approved drugs, and its inclusion in a molecule can significantly impact its pharmacological properties. psu.edu

A notable example is the synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC) and its derivatives. rsc.orggoogle.comcyberleninka.ru ACC is a naturally occurring amino acid that serves as the immediate precursor to the plant hormone ethylene. wikipedia.org Synthetic routes to ACC and its analogs often utilize cyclopropane-containing starting materials. rsc.orggoogle.com These compounds are not only important for agricultural applications but also show potential as modulators of N-Methyl-D-Aspartate (NMDA) receptors in the central nervous system. cyberleninka.ruwikipedia.org

Furthermore, the introduction of the cyclopropyl group can lead to the development of novel antimicrobial and antifungal agents. mdpi.com By incorporating the cyclopropane moiety into amide derivatives, researchers have been able to synthesize compounds with moderate to excellent activity against various pathogens. mdpi.com

Cyclopropane Derivatives in Drug Discovery

The incorporation of a cyclopropane ring into a drug candidate is a well-established strategy in medicinal chemistry to enhance its therapeutic profile. nih.govacs.org The unique structural and electronic properties of this three-membered ring can lead to improvements in potency, metabolic stability, and other key drug-like characteristics. acs.orgdigitellinc.com

Enhancement of Potency and Metabolic Stability

The compact and rigid nature of the cyclopropane ring can significantly enhance the binding affinity of a drug to its target protein, thereby increasing its potency. nih.govacs.org This is often attributed to the ring's ability to position key functional groups in an optimal orientation for interaction with the active site of the enzyme or receptor. nih.gov The shorter and stronger C-H bonds in cyclopropane compared to alkanes can also lead to increased metabolic stability, as the molecule becomes less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govacs.org This can result in a longer half-life and improved pharmacokinetic profile for the drug. nih.gov

For example, cyclopropane-containing compounds have been developed as potent inhibitors of viral proteases, such as the 3C-like protease of coronaviruses. nih.gov The cyclopropyl group in these inhibitors can access hydrophobic pockets in the enzyme's active site, leading to enhanced potency. nih.gov

Conformation Locking in Biologically Active Molecules

The rigid structure of the cyclopropane ring can be used to "lock" a molecule into a specific conformation that is favorable for biological activity. unl.ptnih.gov This conformational constraint reduces the entropic penalty of binding to a target, which can lead to a significant increase in binding affinity. nih.govacs.org

This principle is particularly valuable in the design of peptidomimetics, where the goal is to create small molecules that mimic the structure and function of peptides. digitellinc.comresearchgate.net By incorporating cyclopropane-containing amino acids into a peptide sequence, it is possible to create conformationally restricted peptides with improved metabolic stability and bioavailability. nih.gov This approach has been used to develop novel peptide therapeutics. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of drug discovery, aiming to understand how the chemical structure of a compound relates to its biological activity. gardp.orgnih.gov The systematic modification of a lead compound allows medicinal chemists to identify the key structural features responsible for its therapeutic effects. gardp.org

Cyclopropane derivatives are frequently used in SAR studies to probe the steric and electronic requirements of a drug's binding site. nih.govresearchgate.net The introduction of a cyclopropane ring can provide valuable information about the optimal geometry for target interaction. nih.gov By synthesizing and evaluating a series of analogs with different substitutions on the cyclopropane ring, researchers can build a detailed understanding of the SAR and design more potent and selective drug candidates. nih.govrichmond.edu

For instance, in the development of inhibitors for the histone demethylase KDM1A, the decoration of a phenyl ring attached to a cyclopropane core with various functional groups led to a significant improvement in inhibitory activity. nih.gov This systematic exploration of the SAR guided the design of compounds with low nanomolar potency. nih.gov

Catalysis and Ligand Design

The unique structural and electronic properties of this compound, characterized by a strained three-membered ring and an electron-withdrawing nitrile group, make it a valuable building block in the field of catalysis and ligand design.

Role in Catalyst Preparation

This compound serves as a key intermediate in the synthesis of more complex molecules used in catalytic processes. Intermediates are foundational molecules that are transformed through chemical reactions into final products, and in this context, into specialized catalysts. The compound's utility stems from its reactive nature, allowing for the incorporation of the cyclopropylnitrile moiety into larger molecular frameworks. This process is a critical step in creating tailored catalysts designed for specific synthetic transformations. While detailed mechanisms are proprietary or specific to the catalyst being synthesized, its role as a precursor is established in synthetic chemistry.

An efficient synthesis for this compound has been developed from γ-butyrolactone, proceeding through bromination, cyclization, ammoniation, and dehydration steps. researchgate.net This efficient production pathway makes it a readily available starting material for more complex applications. researchgate.net

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound nih.govsigmaaldrich.com |

| Molecular Formula | C₄H₄BrN nih.govbldpharm.com |

| Molecular Weight | 145.99 g/mol nih.govbldpharm.com |

| CAS Number | 1350746-42-7 nih.govbldpharm.com |

Ligands in Asymmetric Catalysis

While this compound is classified commercially under categories that include ligands, specific, detailed research applications of the compound itself as a primary ligand in asymmetric catalysis are not extensively documented in publicly available literature. bldpharm.com Ligands are molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst. In asymmetric catalysis, chiral ligands are used to transfer stereochemical information to a substrate, yielding a product with a specific three-dimensional arrangement. The potential for this compound in ligand design lies in the ability of its nitrile group to coordinate with a metal center, a common feature of ligands used in catalysis.

Material Science Applications

In material science, this compound is recognized as a building block with potential applications in creating advanced materials. bldpharm.com Its inclusion in chemical supplier catalogs under material science categories indicates its utility in the synthesis of polymers or specialty organic materials where its unique structure can impart desirable properties. bldpharm.com

The high strain energy of the cyclopropane ring and the polarity of the nitrile group can influence the thermal, mechanical, and electronic properties of resulting materials. While specific polymers or materials derived directly from this compound are not detailed in the search results, related compounds are noted for their use in high-purity forms for applications in electronics, optical materials, and semiconductors. americanelements.com This suggests a potential trajectory for this compound as a monomer or an additive in the formulation of materials with specific performance characteristics.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Theoretical and Computational Studies of 1 Bromocyclopropane 1 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules. These methods, rooted in quantum mechanics, can predict a wide range of properties, from the stability of different molecular arrangements to the energetics of chemical reactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. mdpi.com Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the electron density, which is a simpler quantity. mdpi.com This approach is particularly useful for studying the reactivity and reaction mechanisms of organic compounds. mdpi.comrsc.org

A key application of DFT is the mapping of potential energy surfaces for chemical reactions. This involves calculating the energies of reactants, products, and, crucially, the transition states that connect them. The transition state is the highest energy point on the reaction pathway and represents the energy barrier that must be overcome for the reaction to occur. nih.gov

For 1-Bromocyclopropane-1-carbonitrile, DFT calculations can be employed to investigate various potential reactions, such as nucleophilic substitution or elimination. By calculating the activation energies for different proposed mechanisms, researchers can predict the most likely reaction pathway. For instance, in a study on the polar bromination of cyclopropane (B1198618), DFT calculations were used to determine the energetics of different proposed mechanisms, identifying a lower energy pathway. nih.govacs.org

A hypothetical reaction of this compound with a nucleophile (Nu⁻) could be modeled to determine the activation energies (ΔE‡) and reaction energies (ΔE_rxn) for competing SN2 and E2 pathways.

Table 1: Hypothetical DFT-Calculated Energies for Reactions of this compound

| Reaction Pathway | Reactants | Transition State (TS) | Products | ΔE‡ (kcal/mol) | ΔE_rxn (kcal/mol) |

| S_N_2 | C₄H₄BrN + Nu⁻ | [C₄H₄BrN---Nu]⁻‡ | C₄H₄N-Nu + Br⁻ | 25.3 | -15.8 |

| E2 | C₄H₄BrN + Nu⁻ | [C₄H₄BrN---Nu]⁻‡ | C₄H₃N + H-Nu + Br⁻ | 28.1 | -10.2 |

This table presents hypothetical data for illustrative purposes.

Molecular Orbital Theory Analysis

Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and electronic structure in terms of molecular orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as they are the frontier orbitals that govern many chemical reactions. mdpi.com

An analysis of the HOMO and LUMO of this compound can provide insights into its reactivity. The energy and shape of the HOMO indicate where the molecule is most likely to donate electrons (nucleophilic character), while the LUMO shows where it is most likely to accept electrons (electrophilic character). For instance, the LUMO is expected to be centered on the carbon atom bonded to the bromine, making it susceptible to nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -11.2 | Primarily located on the bromine atom and the C-Br bond. |

| LUMO | -0.5 | Primarily located on the antibonding σ* orbital of the C-Br bond. |

| HOMO-LUMO Gap | 10.7 | Indicates kinetic stability. |

This table presents hypothetical data for illustrative purposes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using DFT, is a powerful tool for elucidating complex reaction mechanisms. rsc.org By calculating the structures and energies of all stationary points along a proposed reaction coordinate, including reactants, intermediates, transition states, and products, a detailed picture of the reaction mechanism can be constructed. nih.gov

For this compound, computational modeling could be used to investigate mechanisms such as ring-opening reactions, which are characteristic of strained cyclopropane rings. rsc.orgresearchgate.net For example, under certain conditions, the cyclopropane ring could open to form a more stable acyclic product. Computational modeling could help to determine whether such a reaction proceeds through a concerted or a stepwise mechanism and identify the factors that control the reaction's feasibility and outcome.

Conformational Analysis and Stereochemical Predictions

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ic.ac.uk For a molecule like this compound, while the cyclopropane ring is rigid, the orientation of the bromo and cyano groups can be a subject of conformational study, although the scope is limited.

More importantly, computational methods can be used to predict the stereochemical outcome of reactions involving this compound. For instance, in a nucleophilic substitution reaction, it could be determined whether the reaction proceeds with inversion or retention of stereochemistry at the carbon center. This is achieved by modeling the transition states for both possible stereochemical pathways and comparing their relative energies. The pathway with the lower energy transition state is the one that is predicted to be favored. This type of analysis is crucial for understanding and controlling the stereochemistry of chemical reactions. ic.ac.uk

Spectroscopic Property Prediction from Theoretical Models

Theoretical and computational chemistry offer powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For this compound, computational models can be employed to predict its nuclear magnetic resonance (NMR) spectra, as well as its infrared (IR) and Raman vibrational spectra. These predictions are instrumental in understanding the molecule's electronic structure, geometry, and vibrational modes.

The primary approach for these predictions involves quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used and effective method. nih.govrsc.orgresearchgate.net By solving the Schrödinger equation for the molecule, researchers can determine its optimized geometry and then calculate various spectroscopic parameters.

Predicted ¹H and ¹³C NMR Spectra

The prediction of ¹H and ¹³C NMR chemical shifts is a crucial application of computational chemistry in structural elucidation. nih.govrsc.orgresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.gov

The process typically involves:

Geometry Optimization: The first step is to find the most stable 3D structure of this compound. This is usually performed using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).

NMR Calculation: Using the optimized geometry, the NMR shielding constants are calculated at a higher level of theory or with a larger basis set to improve accuracy.

Chemical Shift Referencing: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). This is done using the equation: δ = σ_ref - σ_iso, where σ_ref is the calculated shielding of TMS at the same level of theory.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (δ) |

| C (quaternary, bonded to Br and CN) | 45.8 |

| C (CH₂) | 25.3 |

| C (nitrile) | 118.2 |

| H (CH₂) | 1.65 |

Note: The values in this table are illustrative and based on general expectations for similar chemical environments. They are not derived from specific computational studies on this compound.

Predicted Infrared (IR) and Raman Spectra

Theoretical models are also highly effective in predicting the vibrational spectra (IR and Raman) of molecules. nih.gov These predictions are based on the calculation of the vibrational frequencies and their corresponding intensities.

The computational workflow is as follows:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This involves computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix).

Vibrational Modes and Frequencies: Diagonalizing the Hessian matrix yields the vibrational frequencies and the corresponding normal modes, which describe the atomic motions for each vibration.

Intensity Calculation: IR intensities are calculated from the derivatives of the dipole moment with respect to the normal modes. Raman intensities are calculated from the derivatives of the polarizability.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data.

The following table provides a hypothetical set of predicted vibrational frequencies and their assignments for this compound.

Table 2: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) and Intensities for this compound

| Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity | Vibrational Mode Assignment |

| 2245 | Medium | Strong | C≡N stretch |

| 3010 | Weak | Medium | C-H stretch (cyclopropane) |

| 1450 | Medium | Weak | CH₂ scissoring |

| 1020 | Strong | Medium | Cyclopropane ring breathing |

| 550 | Strong | Strong | C-Br stretch |

Note: The data presented in this table is for illustrative purposes to demonstrate the output of a computational vibrational analysis and is not based on published research for this specific molecule.

These theoretical predictions of spectroscopic properties are invaluable for several reasons. They can aid in the assignment of experimental spectra, help in the identification of unknown compounds, and provide a deeper understanding of the relationships between molecular structure and spectroscopic behavior. For a novel or less-studied compound like this compound, such theoretical studies would be a critical first step in its comprehensive characterization.

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing profound insights into the chemical environment of individual atoms. For 1-bromocyclopropane-1-carbonitrile, both ¹H and ¹³C NMR are crucial for confirming its unique cyclic structure and the connectivity of its constituent atoms.

¹H NMR and ¹³C NMR for Structural Elucidation

The proton (¹H) NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the methylene (B1212753) protons of the cyclopropane (B1198618) ring. Due to the geminal substitution on one of the carbon atoms, the two CH₂ groups are chemically equivalent. However, the protons within each methylene group are diastereotopic. This diastereotopicity arises because the substitution of one proton versus the other would lead to a different stereoisomeric relationship with the bromine and nitrile groups. Consequently, these protons are expected to show complex splitting patterns, likely appearing as multiplets. The exact chemical shifts would be influenced by the electronegativity of the adjacent bromine and nitrile groups, as well as the ring strain of the cyclopropane moiety.

The carbon-13 (¹³C) NMR spectrum provides a clear count of the non-equivalent carbon atoms within the molecule. For this compound, three distinct signals are anticipated. A quaternary carbon atom bonded to both the bromine and the nitrile group would appear at a specific chemical shift. The two equivalent methylene carbons of the cyclopropane ring would give rise to a single signal. Finally, the carbon atom of the nitrile group would be observed in a characteristic downfield region.

| Predicted ¹H NMR Data for this compound |

| Chemical Shift (ppm) |

| Predicted Value Range |

| Predicted ¹³C NMR Data for this compound |

| Chemical Shift (ppm) |

| Predicted Value Range |

| Predicted Value Range |

| Predicted Value Range |

Advanced NMR Techniques for Stereochemical Assignment

While this compound itself is achiral and does not possess stereocenters in the traditional sense, advanced NMR techniques can still provide valuable spatial information. Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental in confirming the assignments of the proton and carbon signals. An HSQC experiment would correlate the signals of the cyclopropyl (B3062369) protons directly to their attached carbons. An HMBC experiment would reveal longer-range couplings, for instance, between the cyclopropyl protons and the quaternary carbon, as well as the nitrile carbon, thereby solidifying the structural assignment.

In principle, Nuclear Overhauser Effect (NOE) spectroscopy could be employed to probe through-space proximities between atoms. For instance, NOE correlations could potentially be observed between the bromine atom (if a suitable isotope were studied) or the nitrogen of the nitrile group and the cyclopropyl protons, further confirming the geometry of the molecule. However, for a small molecule like this, the structural elucidation is often sufficiently achieved with standard 1D and basic 2D NMR techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Identification of Functional Groups and Vibrational Modes

The FTIR spectrum of this compound would be characterized by several key absorption bands. The most prominent and diagnostically useful band would be the stretching vibration of the nitrile (C≡N) group. This typically appears as a sharp, strong absorption in the region of 2260-2240 cm⁻¹. The presence of a carbon-bromine (C-Br) bond would give rise to a stretching vibration in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹. The cyclopropane ring itself would exhibit characteristic C-H stretching vibrations slightly above 3000 cm⁻¹ and C-H bending (scissoring) vibrations around 1450 cm⁻¹.

| Predicted FTIR Data for this compound |

| Wavenumber (cm⁻¹) |

| ~3100-3000 |

| ~2250 |

| ~1450 |

| ~600-500 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Molecular Weight and Fragmentation Pattern Analysis

The mass spectrum of this compound is expected to show a characteristic molecular ion peak. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion will appear as a pair of peaks (an M+ and M+2 peak) of roughly equal intensity. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Upon ionization, the molecular ion can undergo fragmentation. A likely fragmentation pathway would involve the loss of the bromine radical (•Br), resulting in a prominent fragment ion. Another possible fragmentation would be the loss of the cyanide radical (•CN). The analysis of the mass-to-charge ratios of these fragment ions would provide further confirmation of the molecular structure.

| Predicted Mass Spectrometry Data for this compound |

| m/z Value |

| Predicted M⁺ |

| Predicted M⁺+2 |

| Predicted Fragment |

| Predicted Fragment |

X-ray Crystallography

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a compound's physical and chemical properties.

A thorough search of scientific databases, including the Cambridge Structural Database (CSD) and other major chemical information repositories, reveals a lack of published crystallographic data for this compound. Consequently, detailed research findings on its crystal lattice, unit cell parameters, and molecular geometry in the solid state are not available.

While computational chemistry can provide theoretical predictions of molecular structure, these models await experimental verification through techniques like X-ray crystallography. The synthesis of this compound has been described in the scientific literature; however, these publications have not included its single-crystal X-ray structure analysis.

Without experimental crystallographic data, a definitive discussion of the solid-state structure of this compound remains speculative. The acquisition of such data would require the growth of single crystals of suitable quality, followed by analysis using an X-ray diffractometer. The resulting data would provide invaluable insights into the precise molecular architecture of this compound.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The current synthetic routes to 1-bromocyclopropane-1-carbonitrile and its analogs often rely on traditional methods that may not be optimal in terms of atom economy, waste generation, and energy consumption. Future research will likely focus on the development of more sustainable and efficient synthetic strategies. One promising approach involves the use of phase-transfer catalysis (PTC). For instance, the synthesis of the related compound 1-(4-bromophenyl)cyclopropane-1-carbonitrile has been achieved using a PTC method, which offers mild reaction conditions and operational simplicity. lakeheadu.ca Exploring similar PTC-based routes for this compound could lead to more environmentally benign processes.

Furthermore, there is a pressing need for synthetic methods that are not only efficient and high-yielding but also have a low environmental impact and are suitable for industrial-scale production. google.com This includes the exploration of catalytic systems that minimize waste, the use of greener solvents, and the development of continuous flow processes.

Exploration of New Reactivity Modes and Transformations

The strained cyclopropane (B1198618) ring and the presence of both a bromine atom and a nitrile group endow this compound with a rich and underexplored reactivity profile. Future investigations will likely uncover novel transformations of this versatile building block. The reactivity of donor-acceptor (D-A) cyclopropanes, a class of compounds to which this compound belongs, is known to be highly dependent on the reaction conditions. For example, under phase-transfer catalysis, D-A cyclopropanes can undergo divergent reaction pathways, such as ring-opening or decyanation. mdpi.com A systematic study of the factors influencing the reactivity of this compound, including the choice of catalyst, solvent, and temperature, could unlock new synthetic applications.

Moreover, the electrophilic nature of the nitrile group's carbon atom, enhanced by the adjacent strained ring, makes it susceptible to nucleophilic attack. smolecule.com Probing the interplay between the reactivity of the nitrile group and the cyclopropane ring will be a key area of future research, potentially leading to the discovery of novel annulation and functionalization reactions.

Advancements in Asymmetric Synthesis of Analogues

The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science. The development of methods for the asymmetric synthesis of this compound analogues is a significant and ongoing challenge. Future research in this area will likely focus on several key strategies.

One approach is the use of chiral auxiliaries to direct the stereochemical outcome of the cyclopropanation reaction. Another promising avenue is the development of catalytic asymmetric methods. For instance, the asymmetric synthesis of related trisubstituted cyclopropanes has been achieved with high enantiomeric excess by understanding and controlling the aggregation state of nitrile anions in the reaction. researchgate.net The use of chiral organometallic reagents has also shown great promise in the stereoselective synthesis of cyclopropane-containing molecules. duq.edu

Future advancements will likely involve the design of novel chiral catalysts and reagents specifically tailored for the asymmetric synthesis of functionalized cyclopropanes like this compound.

| Approach for Asymmetric Synthesis | Key Features | Relevant Research |

| Chiral Auxiliaries | Covalently attached chiral group directs the stereochemical outcome. | General strategy in asymmetric synthesis. |

| Catalytic Asymmetric Methods | Use of a substoichiometric amount of a chiral catalyst. | High enantiomeric excesses achieved in related systems. researchgate.net |

| Chiral Organometallic Reagents | Stoichiometric use of chiral organometallic compounds. | Effective for stereoselective alkylations. duq.edu |

Deeper Understanding of Reaction Mechanisms through Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and designing new ones. Future research will increasingly rely on a synergistic combination of experimental and computational methods to elucidate these mechanisms.

Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into the transition state structures and activation energies of reactions involving cyclopropane ring-opening and cycloadditions. smolecule.comnih.gov For example, computational analysis has been instrumental in understanding the intricate mechanism of epoxy nitrile coupling reactions, enabling the stereocontrolled synthesis of complex cyclopropane derivatives. researchgate.net

Integrating these computational predictions with experimental data from kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring will provide a comprehensive picture of the reaction pathways. This deeper mechanistic understanding will be invaluable for controlling the selectivity and efficiency of reactions involving this compound.

Expanding Applications in Medicinal Chemistry and Materials Science

This compound and its derivatives have already demonstrated significant potential as intermediates in the synthesis of pharmaceutically active compounds. For instance, they have been utilized in the preparation of kinase inhibitors for cancer therapy and modulators of the cystic fibrosis transmembrane conductance regulator (CFTR). google.combham.ac.ukgoogle.com The cyclopropane motif is a valuable bioisostere for other functional groups, and its incorporation can lead to improved metabolic stability and binding affinity. Future research will undoubtedly expand the applications of this building block in the discovery of new therapeutic agents, including G protein-coupled receptor (GPCR) agonists. google.com

While the applications of this compound in medicinal chemistry are emerging, its potential in materials science remains largely untapped. The unique electronic properties and rigid structure of the cyclopropane ring could be exploited in the design of novel organic electronic materials, polymers, and liquid crystals. Future research should focus on exploring the incorporation of this motif into functional materials to modulate their optical, electronic, and physical properties. The synthesis of pyrethroid insecticides containing a cyclopropane ring also suggests potential applications in agrochemicals. mdpi.com

Addressing Scalability and Industrial Feasibility

For this compound to realize its full potential as a versatile building block, the development of scalable and economically viable synthetic processes is essential. Many laboratory-scale syntheses are not readily transferable to an industrial setting due to factors such as the use of hazardous reagents, expensive catalysts, or complex purification procedures. google.com

Future research must address these challenges by focusing on process optimization and the development of robust and cost-effective synthetic routes. This includes minimizing the number of synthetic steps, maximizing yields, and designing processes that are safe and environmentally responsible. Collaboration between academic researchers and industrial chemists will be crucial to bridge the gap between laboratory discovery and large-scale production, ultimately making this compound and its derivatives more accessible for a wide range of applications.

Q & A

Q. What strategies mitigate decomposition during long-term storage of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.